molecular formula C9H10O3 B085694 DL-3-Phenyllactic acid CAS No. 156-05-8

DL-3-Phenyllactic acid

Cat. No.: B085694
CAS No.: 156-05-8
M. Wt: 166.17 g/mol
InChI Key: VOXXWSYKYCBWHO-UHFFFAOYSA-N
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Preparation Methods

DL-3-Phenyllactic acid can be produced through both chemical and biotechnological approaches.

Chemical Synthesis:

Biotechnological Production:

    Enzymatic Production: Enzymatic production involves the conversion of phenylpyruvic acid to this compound using lactate dehydrogenase.

    Microbial Fermentation: Microbial fermentation using strains like Lactobacillus sp. and Bacillus coagulans can produce this compound from phenylpyruvic acid.

Mechanism of Action

DL-3-Phenyllactic acid exerts its antimicrobial effects by inhibiting quorum sensing and biofilm formation in bacteria. It interacts with quorum sensing receptors such as RhlR and PqsR in Pseudomonas aeruginosa, preventing the expression of virulence factors and biofilm formation . This mechanism makes it a promising candidate for developing new antimicrobial agents.

Biological Activity

DL-3-Phenyllactic acid (PLA) is a naturally occurring compound with significant biological activities, particularly in the fields of microbiology and health sciences. This article provides an in-depth analysis of the biological activities associated with PLA, including its effects on healthspan, antimicrobial properties, and potential applications in food and health industries.

Overview of this compound

This compound is a hydroxy monocarboxylic acid that is structurally related to lactic acid, differing by the substitution of one methyl hydrogen with a phenyl group. Its chemical formula is C₉H₁₀O₃, and it can be produced by various lactic acid bacteria (LAB) during fermentation processes .

Healthspan Enhancement

Recent studies have highlighted the role of PLA in promoting healthspan, particularly through its effects on mitochondrial activity and stress resilience. In a notable study using Caenorhabditis elegans as a model organism, PLA treatment was shown to significantly extend healthspan by enhancing energy metabolism and stress resistance through the activation of SKN-1/ATFS-1 pathways .

Key Findings:

  • Healthy Aging Index (HAI) : PLA supplementation resulted in improved motility, oxygen consumption rate (OCR), and ATP levels in C. elegans, contributing to an elevated HAI .
  • Sarcopenia Correlation : An inverse correlation was found between blood levels of PLA and physical performance in patients with sarcopenia, suggesting potential therapeutic roles for PLA in age-related muscle decline .

Antimicrobial Properties

PLA exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness has been demonstrated against Aggregatibacter actinomycetemcomitans, a periodontopathogen known for its role in periodontal disease.

Antimicrobial Mechanisms:

  • Biofilm Inhibition : PLA has been shown to reduce biofilm formation and downregulate virulence genes such as pgA and ltxA, which are associated with biofilm matrix formation and toxin production .
  • Minimum Inhibitory Concentration (MIC) : The MIC of PLA against A. actinomycetemcomitans was determined to be 20 mM, indicating its potential as a therapeutic agent in oral health .

Production and Biosynthesis

PLA is primarily produced by LAB during carbohydrate fermentation. Studies have identified specific strains such as Lactiplantibacillus plantarum and Pediococcus pentosaceus as effective producers of PLA when supplemented with phenyl pyruvic acid (PPA) as a precursor .

Biosynthetic Pathway:

The biosynthesis of PLA involves transamination reactions where pyruvic acid acts as an amino acceptor, facilitating the conversion of phenylalanine to PLA. The aminotransferase enzyme Aat plays a crucial role in this metabolic pathway .

Applications in Food Industry

PLA's antimicrobial properties make it a valuable additive in food preservation. Its ability to inhibit spoilage organisms enhances the shelf life and safety of fermented products. Additionally, its role in improving fermentation quality has been explored in silage production, where it aids in reducing protein degradation and enhancing feed value .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Healthspan ExtensionEnhances mitochondrial function and stress resilience; improves HAI
Antimicrobial ActionInhibits biofilm formation; reduces virulence gene expression
Production MethodProduced by LAB through fermentation; requires phenyl pyruvic acid
ApplicationsUsed in food preservation; enhances fermentation quality

Properties

IUPAC Name

2-hydroxy-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXXWSYKYCBWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57618-25-4 (mono-Na salt), 57618-26-5 (Ca salt)
Record name 3-Phenyllactic acid
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DSSTOX Substance ID

DTXSID30862436
Record name Benzenepropanoic acid, .alpha.-hydroxy-
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Molecular Weight

166.17 g/mol
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Physical Description

Solid
Record name Phenyllactic acid
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CAS No.

828-01-3
Record name (±)-3-Phenyllactic acid
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Record name 3-Phenyllactic acid
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Record name DL-3-Phenyllactic acid
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Record name Benzenepropanoic acid, .alpha.-hydroxy-
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Record name 3-PHENYL-DL-LACTIC ACID
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Record name Phenyllactic acid
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Melting Point

98 °C
Record name Phenyllactic acid
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods

Procedure details

A solution of 0.829 g of sodium nitrite in 4.2 ml of water is added dropwise at 0° C. to a suspension of 1.6 g of phenylalanine in 5.3 ml of sulphuric acid (2.5N). The reaction mixture is stirred for 2 hours at 0° C. and then for 17 hours at room temperature. The reaction mixture is extracted with twice 100 ml of ethyl acetate. The pooled organic phases are washed with 100 ml of a saturated sodium chloride solution in water. 1.2 g of yellow crystals are obtained after drying.
Quantity
0.829 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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